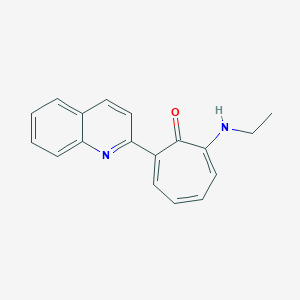
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide, also known as CMBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. CMBS is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications due to its potent inhibitory activity against carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in a variety of physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide can modulate these processes and provide insight into their mechanisms.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves its binding to the active site of carbonic anhydrase, where it forms a covalent bond with the zinc ion at the center of the enzyme. This covalent bond prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. By modulating the production of bicarbonate ions and carbon dioxide, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide can affect a variety of physiological processes, including acid-base balance, respiration, and ion transport. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a useful tool for studying the mechanisms underlying physiological processes that are regulated by this enzyme. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is relatively easy to synthesize and purify, making it readily available for use in research.
One of the limitations of using N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potential for off-target effects. Because carbonic anhydrase is involved in a variety of physiological processes, inhibiting this enzyme may have unintended consequences. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is not selective for a specific isoform of carbonic anhydrase, which may limit its utility in certain research applications.
将来の方向性
There are several future directions for research involving N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of selective inhibitors of carbonic anhydrase that target specific isoforms of the enzyme. This could provide insight into the specific roles of different isoforms in physiological processes and potentially lead to the development of isoform-specific therapeutics.
Another area of interest is the development of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide derivatives with improved potency and selectivity. This could enhance the utility of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide as a research tool and potentially lead to the development of new therapeutics.
Finally, there is a need for further research into the mechanisms underlying the anti-inflammatory and anti-tumor properties of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide. This could provide insight into the potential therapeutic applications of this compound in these areas.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxyaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide.
特性
製品名 |
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C15H16ClNO3S |
分子量 |
325.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-7-15(11(2)8-10)21(18,19)17-13-9-12(16)5-6-14(13)20-3/h4-9,17H,1-3H3 |
InChIキー |
JHZKJIUBFLDEDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)

![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)
![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)
![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)